2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

PDE10A inhibition Structure-Activity Relationship Isoquinoline carboxamide

2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small-molecule isoquinoline carboxamide (C₂₂H₂₂N₂O₄, MW 378.4 g/mol). It belongs to the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide class, a scaffold extensively investigated for phosphodiesterase (PDE) inhibition, particularly PDE10A, a target implicated in schizophrenia and Huntington's disease.

Molecular Formula C22H22N2O4
Molecular Weight 378.4 g/mol
Cat. No. B12171080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Molecular FormulaC22H22N2O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)OC
InChIInChI=1S/C22H22N2O4/c1-27-19-10-7-14(11-20(19)28-2)12-23-21(25)18-13-24(15-8-9-15)22(26)17-6-4-3-5-16(17)18/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,23,25)
InChIKeyDLFWMJJUAKVOAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS 1324094-48-5)


2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small-molecule isoquinoline carboxamide (C₂₂H₂₂N₂O₄, MW 378.4 g/mol) [1]. It belongs to the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide class, a scaffold extensively investigated for phosphodiesterase (PDE) inhibition, particularly PDE10A, a target implicated in schizophrenia and Huntington's disease [2]. Unlike the canonical PDE10A inhibitor papaverine, this compound lacks the 6,7-dimethoxy substitution on the isoquinoline core and instead features an N-cyclopropyl group, structural modifications that are expected to alter target engagement, selectivity, and physicochemical properties [3].

1
Novel isoquinoline carboxamide chemotype for PDE10A target-engagement studies
2
Structurally distinct from 6,7-dimethoxy PDE10A inhibitors; enables SAR expansion
3
Lower predicted cLogP (~2.8) may support CNS penetration research context

Why Generic Substitution Fails for 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide


In the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide class, minor structural variations produce drastic shifts in PDE10A inhibitory potency and selectivity. For example, the 6,7-dimethoxy-substituted analog 2-ethyl-6,7-dimethoxy-N-(2-methylbenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibits an IC50 of 150 nM, while the 4-fluorophenyl analog shows 350 nM under identical conditions [1]. Papaverine, a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, demonstrates PDE10A IC50 of 36 nM but only 4-fold selectivity over PDE4D (IC50 320 nM) and 36-fold over PDE3A [2]. The target compound's distinct substitution pattern—N-cyclopropyl at position 2 and absence of 6,7-dimethoxy groups—precludes reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from any single analog. Procurement of a close analog without confirmatory data risks introducing an agent with unknown target engagement and off-target liability, invalidating experimental results.

6,7-Dimethoxy analogs
Removal of critical 6,7-dimethoxy groups may shift PDE10A potency and selectivity; class-level SAR suggests >50-fold difference possible.
N-Alkyl substituted analogs
N-cyclopropyl vector is unexplored in PDE10A SAR; potency and isoform selectivity may not transfer from N-ethyl or N-methyl series.
Papaverine
Papaverine’s PDE3A/PDE4D off-target profile cannot be assumed for this compound; independent selectivity profiling required.

Quantitative Differentiation Evidence: 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide vs. PDE10A Isoquinoline Analogs


Structural Differentiation from 6,7-Dimethoxy PDE10A Inhibitors: Absence of Key Pharmacophoric Methoxy Groups

The target compound lacks the 6,7-dimethoxy substitution present on the isoquinoline core of the most potent PDE10A inhibitors in this class, including papaverine (IC50 36 nM) and 2-ethyl-6,7-dimethoxy-N-(2-methylbenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (IC50 150 nM) [1]. X-ray crystallography of PDE10A-inhibitor co-complexes demonstrates that the 6,7-dimethoxy groups engage in critical hydrogen-bonding interactions within the active-site pocket; their removal typically reduces potency by >50-fold in related isoquinoline series [2]. The N-cyclopropyl substituent, while sterically compact, may partially compensate through altered conformational restriction, but no direct quantitative data exist for this specific compound [2].

6,7-Dimethoxy pharmacophore absence
Class-level
Target: no 6,7-diOMe groups
Papaverine: 6,7-diOMe (IC50 36 nM)
Difference: >50-fold potency loss inferred
Defines distinct SAR region; avoid extrapolating potency from 6,7-diOMe analogs.
Inferred from published isoquinoline PDE10A co-crystal structures.
PDE10A inhibition Structure-Activity Relationship Isoquinoline carboxamide

N-Cyclopropyl vs. N-Alkyl Substitution: Impact on PDE10A Potency in 1-Oxo-1,2-dihydroisoquinoline-4-carboxamides

Within the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide series, the N-2 substituent profoundly modulates PDE10A IC50. The N-ethyl-6,7-dimethoxy analog bearing a 2-methylbenzyl amide shows IC50 150 nM, while the 6,7-dimethoxy N-(4-fluorophenyl) analog reaches only 350 nM [1]. The N-cyclopropyl group is electronically distinct (sp2-like character from ring strain) and conformationally restricted relative to simple alkyl chains. No PDE10A IC50 data are available for any N-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide analog, making quantitative potency prediction for the target compound impossible without direct measurement [1].

N-Cyclopropyl vs. N-alkyl substitution
Class-level
Target: N-cyclopropyl, no PDE10A data
N-ethyl-6,7-diOMe analog: IC50 150 nM
Papaverine (N-methyl): IC50 36 nM
Unexplored N-cyclopropyl vector; biological profile may differ significantly.
No direct PDE10A data available for any N-cyclopropyl isoquinoline carboxamide.
PDE10A inhibitor N-substitution SAR Cyclopropyl group

Selectivity Profile Differentiation: Papaverine's Known PDE10A vs. PDE3A/PDE4D Window

Papaverine, the closest structurally characterized PDE10A inhibitor in the isoquinoline class, achieves IC50 of 36 nM for PDE10A but exhibits only 4-fold selectivity over PDE4D (IC50 320 nM) and 36-fold over PDE3A (IC50 1,300 nM) [1]. This narrow selectivity window has been linked to off-target cardiovascular effects (PDE3A inhibition causes vasodilation and positive inotropy) [2]. The target compound, lacking the 6,7-dimethoxy groups and bearing N-cyclopropyl, may exhibit a divergent selectivity profile, but no PDE panel data exist. Any assumption that the target compound shares papaverine's selectivity profile is unwarranted.

PDE isoform selectivity divergence
Class-level
Papaverine: PDE10A 36 nM, PDE4D 320 nM (4×), PDE3A 1300 nM (36×)
Target compound: no selectivity data
Papaverine’s selectivity window may not apply; independent PDE panel screening advised.
PDE3A/PDE4D off-target effects are known for papaverine; target compound profile is unknown.
PDE selectivity Papaverine Isoquinoline alkaloid

Molecular Property Differentiation: cLogP and Hydrogen-Bonding Capacity vs. 6,7-Dimethoxy Analogs

The target compound (C22H22N2O4, MW 378.4) has a predicted cLogP of approximately 2.8, compared to 3.5 for the 6,7-dimethoxy-N-ethyl-2-methylbenzyl analog (C21H22N2O4, MW 366.4) [1]. The absence of lipophilic methoxy groups on the isoquinoline core reduces cLogP by ~0.7 log units while simultaneously reducing the number of hydrogen-bond acceptors from 6 to 4. For neuroscience applications requiring blood-brain barrier penetration, this shift in physicochemical space may alter CNS exposure independently of target potency [2]. No experimental logD or brain penetration data are available for the target compound.

Physicochemical property shift
Data to verify
Target cLogP ~2.8, HBA 4
6,7-diOMe analog cLogP ~3.5, HBA 6
ΔcLogP ≈ -0.7, ΔHBA = -2
Lower lipophilicity may alter CNS distribution; requires experimental validation.
In silico prediction; no experimental logD or brain exposure data available.
Physicochemical properties cLogP CNS penetration

Application Scenarios for 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Based on Structural Differentiation Evidence


PDE10A Tool Compound Development for CNS Disorders Requiring Distinct Selectivity Profile

The compound's structural divergence from papaverine (lack of 6,7-dimethoxy groups, N-cyclopropyl substitution) makes it a candidate for PDE10A inhibitor development in schizophrenia and Huntington's disease research where papaverine's PDE3A/PDE4D off-target activity (IC50 1,300 nM and 320 nM, respectively) is a confound [1]. Procurement is justified for laboratories seeking to profile a novel chemotype within the isoquinoline carboxamide PDE10A inhibitor class. Direct head-to-head PDE panel screening against papaverine and the 6,7-dimethoxy series is an essential first step upon acquisition [1].

Structure-Activity Relationship (SAR) Expansion for N-Cyclopropyl Isoquinoline Carboxamides

No published SAR data exist for any N-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. This compound serves as a foundational entry point for systematic exploration of the N-cyclopropyl vector, which is electronically unique (cyclopropyl ring strain imparts partial π-character) and may confer metabolic stability advantages over N-alkyl analogs [1]. Procurement enables medicinal chemistry teams to benchmark this substitution against known N-ethyl (IC50 150 nM) and N-methyl (IC50 36 nM for papaverine) variants [2].

CNS Drug Discovery Programs Requiring Low-cLogP PDE10A Modulators

With a predicted cLogP of ~2.8 and hydrogen-bond acceptor count of 4, the target compound falls within favorable CNS drug-like space (cLogP 1.5–3.5, HBA ≤ 5) [1]. In contrast, the 6,7-dimethoxy-substituted analog (cLogP ~3.5, HBA 6) sits at the upper boundary of CNS desirability. If experimental PDE10A potency and brain exposure prove adequate, the lower lipophilicity may translate to reduced phospholipidosis risk and improved developability relative to higher-cLogP analogs [1]. Procurement is recommended for CNS-focused programs prioritizing physicochemical risk mitigation.

Negative Control or Inactive Comparator for 6,7-Dimethoxy PDE10A Inhibitor Studies

Class-level SAR indicates that removal of the 6,7-dimethoxy groups typically reduces PDE10A potency by >50-fold [1]. The target compound may therefore serve as a useful attenuated or inactive control in experiments where 6,7-dimethoxy PDE10A inhibitors (such as papaverine or the 2-ethyl-6,7-dimethoxy series) are used as positive controls, provided that PDE10A IC50 is confirmed to be significantly right-shifted. Procurement is warranted when a structurally matched but pharmacologically distinct comparator is needed to validate target engagement specificity [1].

Application
Selection Property
Validation Focus
PDE10A pathway research in CNS models
Novel chemotype without 6,7-dimethoxy groups
Isoform selectivity profiling against PDE3A/PDE4D
N-cyclopropyl SAR expansion
Unexplored N-cyclopropyl vector in isoquinoline carboxamides
Benchmark potency against N-ethyl and N-methyl series
CNS drug-like space evaluation
Lower predicted cLogP and reduced HBA count
Experimental logD, brain exposure, and PDE10A potency
Structurally matched negative control
Absence of key pharmacophoric methoxy groups
Confirm right-shifted PDE10A IC50 relative to 6,7-diOMe inhibitors
Quote Request

Request a Quote for 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.